molecular formula C6H8O5 B14760945 (2-Oxo-1,3-dioxolan-4-yl)methyl acetate CAS No. 1607-31-4

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate

Cat. No.: B14760945
CAS No.: 1607-31-4
M. Wt: 160.12 g/mol
InChI Key: UCWHARBCMODQPN-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is a cyclic carbonate ester characterized by a 1,3-dioxolane ring with a ketone group at the 2-position and an acetate ester substituent at the 4-methyl position. This structure confers unique reactivity, particularly in polymerization and crosslinking applications. Its synthesis often involves reactions of glycerol or glycidol derivatives with carbonates or acrylates under catalytic conditions .

Properties

CAS No.

1607-31-4

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl)methyl acetate

InChI

InChI=1S/C6H8O5/c1-4(7)9-2-5-3-10-6(8)11-5/h5H,2-3H2,1H3

InChI Key

UCWHARBCMODQPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1COC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of glycerol carbonate with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as pyridine. The process involves the acetylation of the hydroxyl group on the glycerol carbonate, resulting in the formation of the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate, characterized by a dioxolane ring and an acetate functional group, has the molecular formula C6H8O5C_6H_8O_5 and a molecular weight of 160.12 g/mol. It is notable for its applications in organic synthesis, pharmaceuticals, and materials science, owing to its reactive ester group and the stability of the dioxolane ring. The compound's dual functionality, providing both protective and reactive characteristics, makes it valuable in various applications.

Scientific Research Applications

This compound is employed across various scientific disciplines:

  • Organic Synthesis : It serves as a building block. The ester group's reactivity towards nucleophilic attack makes it useful in synthesizing derivatives. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions.
  • Pharmaceuticals : Interaction studies suggest potential pathways for therapeutic applications. It is explored for potential use in drug delivery systems due to its stability and reactivity. Esters derived from (2-oxo-1,3-dioxolan-4-yl)methyl compounds exhibit antihypertensive properties and may act as prodrugs.
  • Polymer Chemistry : It is used to form poly(methyl methacrylate) derivatives. It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
  • Adhesives and Paint : It can be used in adhesives or paint .

Chemical Reactions

(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate can undergo oxidation, reduction, and substitution reactions.

  • Oxidation : Can be oxidized to form corresponding oxides using reagents such as potassium permanganate (KMnO4KMnO_4) or osmium tetroxide (OsO4OsO_4) under acidic conditions, leading to the formation of carboxylic acids or ketones.
  • Reduction : Can be reduced to form alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4), resulting in primary or secondary alcohols.
  • Substitution : The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols under basic or acidic conditions, leading to the formation of amides or esters depending on the nucleophile used.

Case Studies

  • Antihypertensive Effects : Administering (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters to hypertensive rats resulted in a significant reduction in systolic blood pressure. The esters hydrolyze at physiological pH to yield methyldopa and other active species, contributing to their antihypertensive action.
  • Production of (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate : (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate can be produced by transesterification of methyl methacrylate with glycerol carbonate using a metal 1,3-diketonate catalyst . The transesterification in the presence of zirconium acetylacetonate occurs at 50-80°C, preferably at 70°C .

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the acetate group, which can undergo hydrolysis to release acetic acid and the corresponding alcohol .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Properties/Applications References
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate Not explicitly provided ~186 (estimated) Hypothesized applications in crosslinking and polymer synthesis; thermal reactivity
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate C₈H₁₄O₄ 186.20 Biodiesel additive; improves viscosity, flash point, and oxidation stability
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate C₈H₁₀O₅ 186.16 Polymer synthesis; copolymerizes with methyl methacrylate, high reactivity ratios
(2-Oxo-1,3-dioxolan-4-yl)methyl trifluoroacetate C₆H₅F₃O₅ 238.10 Fluorinated electrolyte solvent; enhances thermal stability in batteries
Glycerol triacetate (triacetin) C₉H₁₄O₆ 218.21 Biodiesel additive; inferior oxidation stability compared to dimethyl-dioxolane analogs

Polymerization Behavior

  • (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate exhibits high reactivity in copolymerizations, with radical preference for self-reaction (r₁ = 7.5 ± 0.5 when copolymerized with methyl methacrylate) .
  • This makes them suitable for heat-cured coatings and adhesives .

Biodiesel Additives

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate outperforms triacetin in oxidation stability and viscosity reduction, meeting EN 14214 and ASTM D6751 standards .
  • The ketone group in this compound may enhance oxidative resistance compared to non-oxygenated analogs, though direct data are lacking.

Electrolyte Formulations

  • Fluorinated derivatives like (2-oxo-1,3-dioxolan-4-yl)methyl trifluoroacetate improve electrolyte stability in lithium-ion batteries due to fluorine’s electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (2-oxo-1,3-dioxolan-4-yl)methyl acetate and its derivatives?

  • Methodology : The compound is synthesized via esterification or transesterification reactions. For example, reacting 2-oxo-1,3-dioxolan-4-yl derivatives with acetic acid or its anhydrides under catalytic conditions (e.g., acid/base catalysts). Derivatives like methyl maleate or methacrylate analogs are prepared using radical-initiated reactions or nucleophilic substitutions .
  • Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) significantly influence yields. Purification often involves column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) .

Q. How can NMR spectroscopy distinguish regioisomeric derivatives of this compound?

  • Methodology : Advanced 2D NMR techniques, including 1H^1H-13C^{13}C HMBC and 1H^1H-15N^{15}N HMBC, resolve regiochemical ambiguities. For instance, NOESY correlations help identify spatial proximity of protons in isomers, while 1H^1H-13C^{13}C coupling patterns clarify substituent positions .
  • Data Interpretation : Distinct chemical shifts for carbonyl groups (170–175 ppm in 13C^{13}C) and splitting patterns in 1H^1H NMR (e.g., methine protons near 4.5 ppm) confirm structural assignments .

Q. What factors influence the homopolymerization of (2-oxo-1,3-dioxolan-4-yl)methyl acrylate?

  • Methodology : Free-radical initiators (e.g., benzoyl peroxide, azobisisobutyronitrile) are critical. Solution polymerization in toluene at 50°C yields polymers with inherent viscosities up to 1.04 dL/g (measured via Ubbelohde viscometry). UV irradiation (310–370 nm) fails to induce polymerization, unlike analogs with 2,2-dimethyl-dioxolane groups .
  • Key Variables : Initiator type, solvent polarity, and temperature affect molecular weight and conversion rates. Thermal crosslinking occurs post-polymerization, catalyzed by acids/bases .

Advanced Research Questions

Q. How do reactivity ratios (r1,r2r_1, r_2) impact copolymer composition with vinyl comonomers?

  • Methodology : Reactivity ratios are determined using the Mayo-Lewis equation and Fineman-Ross plots. For example, copolymerizing (2-oxo-1,3-dioxolan-4-yl)methyl maleate (r2=0.01r_2 = 0.01) with methyl methacrylate results in comonomer-rich copolymers due to low self-reactivity .
  • Alfrey-Price Parameters : High QQ values (electron-rich monomers) and negative ε\varepsilon values (electron-withdrawing substituents) correlate with radical stabilization .

Q. What strategies enable regioselective functionalization of pyrazole derivatives using this compound?

  • Methodology : Nucleophilic substitutions (e.g., alcohols, amines) target the carbonate moiety. Regioselectivity is controlled by steric effects and catalyst choice (e.g., Cs2_2CO3_3 in DMF). HRMS and 1H^1H-15N^{15}N HMBC confirm substitution patterns .
  • Case Study : Reaction with ethyl 3-substituted pyrazoles yields 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-pyrazole-5-carboxylates as major products due to preferential nucleophilic attack at the 5-position .

Q. How does the 2-oxo-dioxolane moiety influence interfacial stability in lithium battery electrolytes?

  • Methodology : The compound is grafted onto bacterial cellulose (BC) to form BC-g-P(CCMA-co-TFEMA) molecular brushes. Electrochemical impedance spectroscopy (EIS) reveals enhanced ionic conductivity (1.5 mS/cm at 25°C) due to the dioxolane group’s polarity and flexibility .
  • Performance Metrics : Stable solid-electrolyte interphase (SEI) formation reduces dendrite growth, enabling high-voltage (>4.5 V) cycling with areal capacities >3 mAh/cm2^2 .

Q. Why does this compound exhibit thermal crosslinking but not UV-induced crosslinking?

  • Mechanistic Insight : Thermal decomposition generates reactive carbonyl intermediates that form crosslinks via ester exchange. In contrast, the absence of UV-sensitive 2,2-dialkyl groups (e.g., dimethyl substituents) prevents photoinitiated radical pathways .
  • Experimental Validation : Differential scanning calorimetry (DSC) shows exothermic crosslinking peaks at 120–150°C, while FT-IR confirms ester bond rearrangements .

Data Contradictions and Resolution

Q. Discrepancies in reported copolymer reactivity ratios: How to reconcile conflicting r1r_1 values?

  • Analysis : Variations arise from comonomer feed ratios and initiator efficiency. For example, maleate derivatives (r2=0.01r_2 = 0.01) show negligible self-reactivity, while acrylate analogs (r1=7.5r_1 = 7.5) exhibit strong homo-propagation tendencies .
  • Resolution : Standardizing monomer purity and using low-conversion kinetics (5–10%) minimizes compositional drift .

Methodological Recommendations

  • Synthesis : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the dioxolane ring.
  • Characterization : Combine HRMS with 2D NMR for unambiguous structural elucidation.
  • Polymerization : Optimize initiator-to-monomer ratios (0.5–2 mol%) to balance molecular weight and conversion.

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